Norgestimate
Norgestimate
Norgestimate was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. Norgestimate was granted FDA approval on 29 December 1989.
Brand Name:
Vulcanchem
CAS No.:
35189-28-7
VCID:
VC0537508
InChI:
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1/i3D3
SMILES:
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34
Molecular Formula:
C23H31NO3
Molecular Weight:
372.5 g/mol
Norgestimate
CAS No.: 35189-28-7
Cat. No.: VC0537508
Molecular Formula: C23H31NO3
Molecular Weight: 372.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Norgestimate was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. Norgestimate was granted FDA approval on 29 December 1989. |
|---|---|
| CAS No. | 35189-28-7 |
| Molecular Formula | C23H31NO3 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | [(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
| Standard InChI | InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1/i3D3 |
| Standard InChI Key | KIQQMECNKUGGKA-LCGVZOIFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)O[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=NO)CCC34)CC)C#C |
| SMILES | CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
| Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
| Appearance | Solid powder |
| Colorform | Crystals from methylene chloride |
| Melting Point | 214-218 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator